

# In-Depth Technical Guide: Toxicology and Safety of Benzene-1H-pyrazole

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## Compound of Interest

Compound Name: benzene;1H-pyrazole

Cat. No.: B14183973

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## Executive Summary

Benzene-1H-pyrazole, also known by its isomeric forms 3-phenyl-1H-pyrazole and 4-phenyl-1H-pyrazole, is a heterocyclic aromatic organic compound. While its derivatives are explored in various fields, including pharmaceuticals, a comprehensive toxicological profile for the parent compound is not readily available in public literature. This guide synthesizes the existing safety information, primarily derived from Safety Data Sheets (SDS), and outlines the standard experimental protocols used to evaluate the toxicology of such chemicals. Due to the limited specific data on benzene-1H-pyrazole, information on the broader class of phenylpyrazoles and pyrazole derivatives is included to provide context, with the critical caveat that these data are not directly extrapolable.

## Chemical Identification

Isomer	Synonyms	CAS Number	Molecular Formula	Molecular Weight
3-Phenyl-1H-pyrazole	5-Phenyl-1H-pyrazole	2458-26-6[1]	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> [1]	144.17 g/mol [1]
4-Phenyl-1H-pyrazole	-	10199-68-5	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	144.17 g/mol

## Hazard Identification and Classification

Based on available Safety Data Sheets, benzene-1H-pyrazole isomers are classified as hazardous. The GHS hazard statements indicate the following potential health effects:

Hazard Class	GHS Hazard Statement (H-code)	Description
Acute Toxicity (Oral)	H302	Harmful if swallowed <a href="#">[1]</a>
Acute Toxicity (Dermal)	H312	Harmful in contact with skin <a href="#">[1]</a>
Acute Toxicity (Inhalation)	H332	Harmful if inhaled <a href="#">[1]</a>
Skin Corrosion/Irritation	H315	Causes skin irritation <a href="#">[1]</a>
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation <a href="#">[1]</a>
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation <a href="#">[1]</a>

Note: This information is based on notifications to the ECHA C&L Inventory and may vary depending on impurities and other factors.[\[1\]](#)

## Toxicological Data

Quantitative toxicological data for 3-phenyl-1H-pyrazole and 4-phenyl-1H-pyrazole are not extensively available in the public domain. The following sections summarize the available information and highlight data gaps.

### Acute Toxicity

No specific LD50 or LC50 values from experimental studies on 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole were identified in the conducted search. The classification as "Acute Toxicity - Category 4" for oral, dermal, and inhalation routes suggests a potential for significant toxicity.[\[2\]](#)

### Skin and Eye Irritation

Studies on rabbits indicate that while some phenylpyrazole derivatives may not cause significant skin irritation, others can be irritating.<sup>[3]</sup> A study on a specific test material showed very slight erythema after a 4-hour exposure.<sup>[4]</sup> For eye irritation, a single application of a test material in one study produced minimal conjunctival irritation that was reversible within 24 hours.<sup>[5]</sup> However, the GHS classification for 3-phenyl-1H-pyrazole indicates it "Causes serious eye irritation".<sup>[1]</sup>

## Genotoxicity

No specific results from Ames tests or in vitro micronucleus assays for 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole were found. However, computational methods have been used to predict the mutagenic potential of aminopyrazoles in the Ames test with good correspondence to experimental results, suggesting such approaches could be applied to benzene-1H-pyrazole.<sup>[6]</sup>

## Carcinogenicity

There are no carcinogenicity bioassays available for 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole. Studies on other pyrazole derivatives, such as 1-phenyl-3-methyl-5-pyrazolone, have shown no evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice under the conditions of the bioassay.<sup>[7]</sup> It is important to note that these findings cannot be directly extrapolated to benzene-1H-pyrazole.

## Metabolism

The metabolism of benzene-1H-pyrazole has not been specifically studied. However, research on pyrazole and its substituted derivatives indicates that metabolism can occur. Pyrazole itself is oxidized to 4-hydroxypyrazole by liver microsomes in a cytochrome P-450-dependent manner.<sup>[8]</sup> For substituted pyrazoles, metabolic stability is a key consideration in drug design, with modifications to the pyrazole ring and its substituents influencing the metabolic fate.<sup>[9]</sup> In vitro systems like liver S9 fractions can be used to investigate and predict the in vivo metabolism of such compounds.<sup>[10][11]</sup>

## Effects on Cellular Signaling Pathways

No studies were identified that investigate the specific effects of 3-phenyl-1H-pyrazole or 4-phenyl-1H-pyrazole on cellular signaling pathways. Research on the broader class of phenylpyrazole insecticides, like fipronil, has shown they can induce cytotoxicity by altering

cellular energy supply, suggesting interactions with mitochondria.<sup>[4]</sup><sup>[12]</sup> Other pyrazole derivatives have been found to inhibit various kinases and signaling pathways, such as the JAK/STAT and Aurora kinase pathways, which are relevant in cancer therapy.<sup>[13]</sup> Natural compounds are known to affect a wide range of cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are crucial in cancer progression.<sup>[14]</sup>

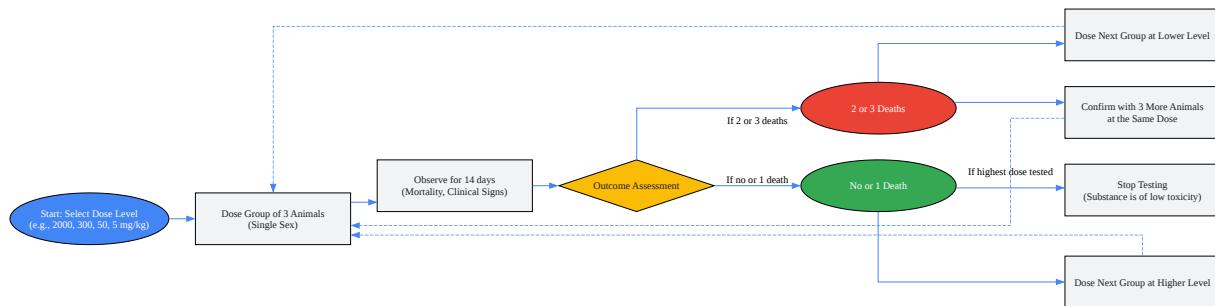
## Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of benzene-1H-pyrazole.

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Workflow:



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**Figure 1:** OECD 423 Acute Oral Toxicity Workflow

Procedure:

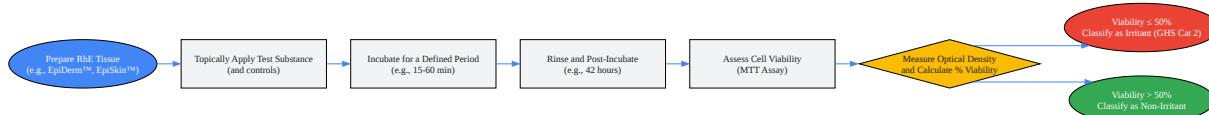
- Animal Selection: Healthy, young adult rodents (usually rats), of a single sex are used for each dose group.
- Dosing: The test substance is administered in a single dose by gavage. Dosing is done in a stepwise manner using a limited number of animals at each step.

- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If there is no or only one death, the next group is dosed at a higher level. If two or three animals die, the next group is dosed at a lower level.
- Classification: The substance is classified based on the dose levels at which mortality is observed.

## In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

Objective: To identify chemicals that are irritant to the skin.

Workflow:



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**Figure 2:** OECD 439 Skin Irritation Test Workflow

Procedure:

- Test System: A commercially available Reconstructed human Epidermis (RhE) model is used.[15]

- Application: The test chemical is applied topically to the surface of the RhE tissue.[15]
- Exposure and Incubation: The tissue is exposed to the chemical for a defined period, followed by a post-exposure incubation period.[15]
- Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a blue formazan product.[15]
- Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold ( $\leq 50\%$ ) compared to the negative control.[15]

## Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To detect gene mutations induced by a chemical.

Workflow:



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**Figure 3:** OECD 471 Ames Test Workflow

Procedure:

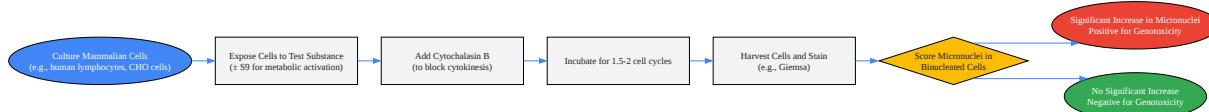
- Bacterial Strains: Specific strains of *Salmonella typhimurium* and/or *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine) are used.[16]

- Exposure: The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 fraction from rat liver).[16]
- Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.[16]
- Incubation and Scoring: The plates are incubated for 2-3 days, and the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.[16]
- Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.[16]

## In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect chromosomal damage (clastogenicity and aneugenicity).

Workflow:



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**Figure 4:** OECD 487 In Vitro Micronucleus Test Workflow

Procedure:

- Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured.[17]

- **Exposure:** The cells are exposed to the test substance with and without a metabolic activation system (S9).[\[17\]](#)
- **Cytokinesis Block:** Cytochalasin B is added to block cell division at the two-cell stage, resulting in binucleated cells.[\[18\]](#)
- **Harvesting and Staining:** After an appropriate incubation period, the cells are harvested, fixed, and stained.[\[18\]](#)
- **Scoring:** The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in the binucleated cells.[\[18\]](#)
- **Evaluation:** A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance is genotoxic.[\[17\]](#)

## Conclusion and Recommendations

The available data on benzene-1H-pyrazole (3-phenyl-1H-pyrazole and 4-phenyl-1H-pyrazole) are limited, primarily consisting of GHS hazard classifications that suggest potential for acute toxicity and irritation. There is a significant lack of quantitative toxicological data from experimental studies, including acute toxicity, genotoxicity, carcinogenicity, and metabolism.

For researchers and drug development professionals working with benzene-1H-pyrazole or its derivatives, it is strongly recommended to:

- **Handle with Caution:** Given the hazard classifications, appropriate personal protective equipment (gloves, eye protection, respiratory protection) should be used, and work should be conducted in a well-ventilated area.
- **Conduct Further Testing:** To establish a comprehensive safety profile, a battery of toxicological tests following OECD guidelines should be performed. This should include, at a minimum:
  - Acute oral, dermal, and inhalation toxicity studies.
  - In vitro skin and eye irritation tests.
  - Ames test and an in vitro micronucleus assay for genotoxicity assessment.

- Investigate Metabolism: In vitro metabolism studies using liver microsomes or S9 fractions would provide valuable information on the metabolic fate and potential for the formation of reactive metabolites.
- Consider Structure-Activity Relationships (SAR): In the absence of data, computational toxicology and SAR analysis of related pyrazole derivatives may provide preliminary insights into potential toxicities.

This guide serves as a starting point for understanding the potential hazards of benzene-1H-pyrazole. However, the data gaps are significant, and further experimental work is crucial for a thorough risk assessment.

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